

# Structure-Activity Relationship of Doxorubicin Analogues

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## Compound Focus: Medermycin

CAS No.: 60227-09-0

Cat. No.: S3351584

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The following table summarizes the structural determinants of potency for doxorubicin analogues, as identified in a comparative study [1].

Structural Feature / Modification	Impact on Biological Potency	Key Findings and Rationale
3'-amino substituent chain length	Critical	Ability to form <b>5 or 6-membered ring carbinolamines</b> after hydrolysis is essential for high potency [1].
Formation of 7-, 8-, or 9-membered carbinolamines	Markedly less active	Larger ring structures are significantly less effective [1].
N-methyl derivative	2 orders of magnitude less potent	Blocking the nitrogen prevents the formation of the critical cyclic carbinolamine structure [1].
Branched chain near bis(acetoxy) groups	Substantially less active	Steric hindrance (e.g., a tertiary carbon atom) interferes with the compound's activity [1].
Substitution at the 2nd position	Decreases activity	Specific positions on the anthraquinone ring are unfavorable for modification [2].

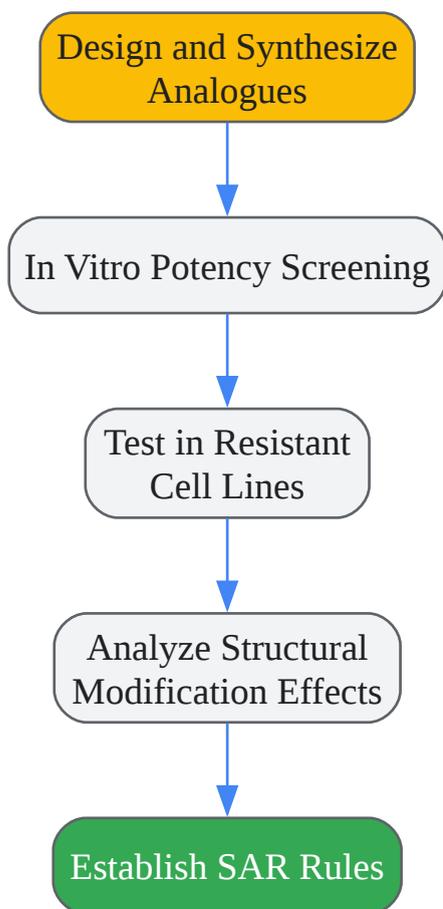
Structural Feature / Modification	Impact on Biological Potency	Key Findings and Rationale
Substitution at the 8th position	Can increase activity	This position is favorable for modification to enhance biological activity [2].
Substitution at the 1st and 7th positions	Negative impact	Modifications at these sites reduce the drug's biological activity [2].

## Experimental Methodology for SAR Studies

The doxorubicin SAR data in the table above was generated through standard preclinical experimental protocols [1], which are highly applicable to SAR studies for other compounds like **medermycin**.

- **In Vitro Cell Growth Inhibition Assays:** Newly synthesized analogues are evaluated for their ability to inhibit the growth of various cancer cell lines (e.g., CHO, Panc 02, CA 755). The half-maximal inhibitory concentration (IC50) is determined to quantify and compare compound potency [1].
- **Assessment Against Resistant Cell Lines:** Compounds are tested on cell lines engineered for resistance (e.g., those expressing high levels of P-glycoprotein) to identify analogues that can overcome common drug resistance mechanisms [1].

This experimental workflow for establishing SAR is summarized in the following diagram:



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## References

1. Intensely potent doxorubicin analogues: structure-activity ... [pubmed.ncbi.nlm.nih.gov]
2. DOXORUBICIN Synthesis, SAR, MCQ, Structure, Chemical ... [gpatindia.com]

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